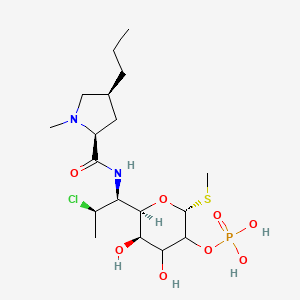

7-Epi clindamycin 2-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

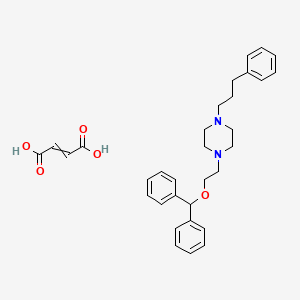

7-Epi clindamycin 2-phosphate is a chemical modification of clindamycin, an antibiotic belonging to the lincosamide class. This compound is a phosphate salt of 7-epi-2,6-diacetoxyclindamycin and has shown improved activity against Gram-positive bacteria and a broadened spectrum of activity to include Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 7-Epi clindamycin 2-phosphate involves several steps. Initially, clindamycin hydrochloride alcoholate is used as the raw material to prepare clindamycin isopropylidene alkali. Phosphorus oxychloride acts as the phosphatiding agent, and 1,2,4-triazole serves as the acid-binding agent. The phosphatization reaction yields isopropylidene clindamycin phosphate, which is then subjected to mixed acid hydrolysis and deprotection to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is commonly used for quality control .

Análisis De Reacciones Químicas

Types of Reactions: 7-Epi clindamycin 2-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus oxychloride for phosphatization and 1,2,4-triazole as an acid-binding agent. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include isopropylidene clindamycin phosphate and the final this compound. These products are crucial for the compound’s antibiotic activity .

Aplicaciones Científicas De Investigación

7-Epi clindamycin 2-phosphate has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of antibiotics. In biology, it serves as a tool to investigate bacterial resistance mechanisms. In medicine, it is employed to treat infections caused by Gram-positive and Gram-negative bacteria. Additionally, it has industrial applications in the production of pharmaceutical products .

Mecanismo De Acción

The mechanism of action of 7-Epi clindamycin 2-phosphate involves binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. The compound’s three-dimensional structure closely resembles the 23S RNA of the bacterial ribosome, which is crucial for its inhibitory effect .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 7-Epi clindamycin 2-phosphate include clindamycin hydrochloride, clindamycin phosphate, and lincomycin. These compounds belong to the lincosamide class of antibiotics and share similar mechanisms of action .

Uniqueness: What sets this compound apart is its improved activity against a broader spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. This enhanced activity makes it a valuable compound in the treatment of various bacterial infections .

Propiedades

Fórmula molecular |

C18H34ClN2O8PS |

|---|---|

Peso molecular |

505.0 g/mol |

Nombre IUPAC |

[(2R,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11+,12-,13-,14?,15-,16?,18-/m1/s1 |

Clave InChI |

UFUVLHLTWXBHGZ-WZFPUNQQSA-N |

SMILES isomérico |

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl |

SMILES canónico |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

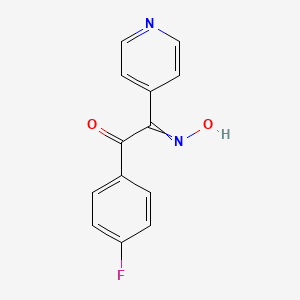

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14100630.png)

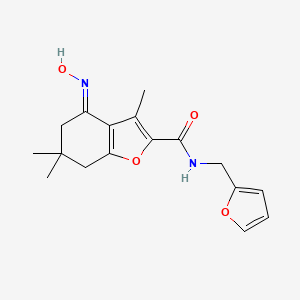

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B14100637.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-furanyl)-2-propen-1-one](/img/structure/B14100641.png)

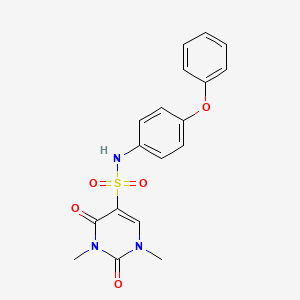

![1-(4-Ethylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100643.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100649.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14100672.png)

![3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol](/img/structure/B14100687.png)

![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14100709.png)